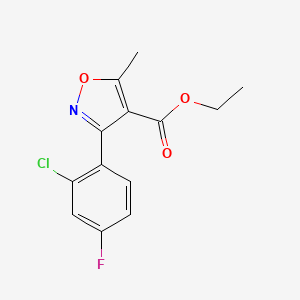
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a methylisoxazole ring, and an ethyl ester functional group. Its molecular formula is C13H11ClFNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction where a suitable chloro-fluorophenyl derivative is introduced.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: Including recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution reactions: Where the chloro or fluoro groups can be replaced by other substituents.
Oxidation and reduction reactions: Affecting the isoxazole ring or the phenyl group.
Ester hydrolysis: Leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Include oxidized forms of the isoxazole ring or phenyl group.
Hydrolysis products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . This inhibition occurs through the suppression of intracellular signaling pathways activated by TLR4 .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Known for its potent anti-inflammatory properties.
4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antimicrobial activity.
Uniqueness
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro-fluorophenyl group with a methylisoxazole ring and an ethyl ester functional group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11ClFNO3 |
|---|---|
Molecular Weight |
283.68 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-5-4-8(15)6-10(9)14/h4-6H,3H2,1-2H3 |
InChI Key |
RERNNRFEMXTQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


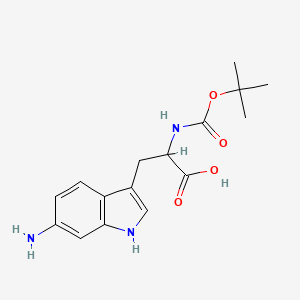
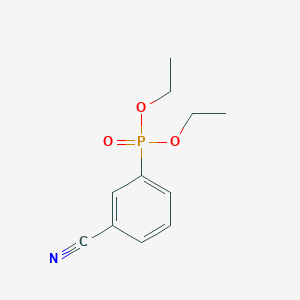
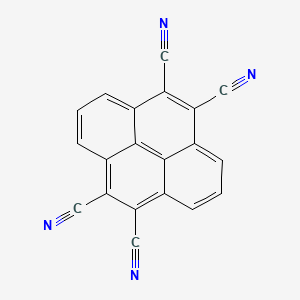
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
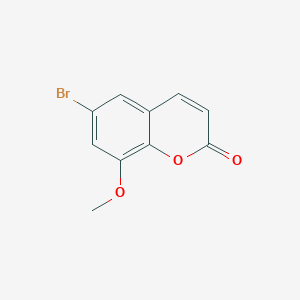
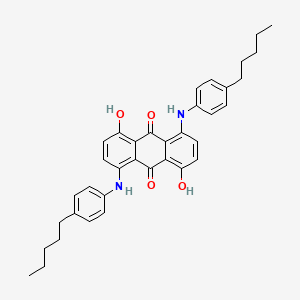
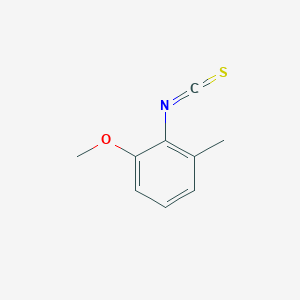
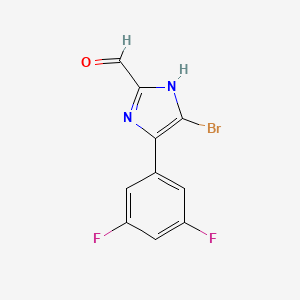
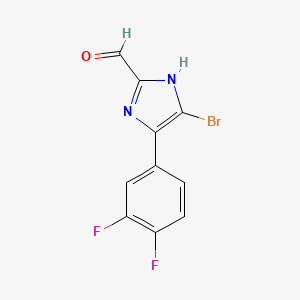
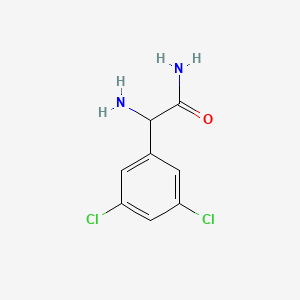
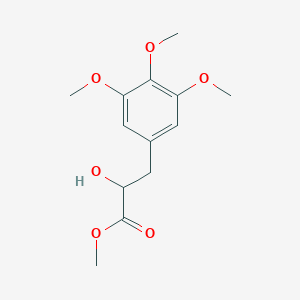

![2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B15335754.png)
![Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate](/img/structure/B15335757.png)
